molecular formula C22H40N2 B8523368 N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE CAS No. 19433-81-9

N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE

Cat. No.: B8523368
CAS No.: 19433-81-9
M. Wt: 332.6 g/mol
InChI Key: VEHKMIKMZXCKNZ-UHFFFAOYSA-N
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Description

N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE is an organic compound that belongs to the class of aromatic diamines It is characterized by the presence of two butyl groups attached to each nitrogen atom of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE typically involves the reaction of benzene-1,4-diamine with butyl halides under basic conditions. A common method includes:

    Starting Materials: Benzene-1,4-diamine and butyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The benzene-1,4-diamine is dissolved in the solvent, and the butyl bromide is added dropwise. The mixture is stirred at elevated temperatures (around 80-100°C) for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors with precise temperature and pressure control.

    Continuous Flow Systems: To enhance efficiency and yield, continuous flow systems may be employed.

    Purification Techniques: Industrial purification techniques such as distillation, crystallization, and advanced chromatography are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the butyl groups or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic media.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Halogenation using bromine (Br~2~) or chlorination using chlorine (Cl~2~) in the presence of a catalyst.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Corresponding amines.

    Substitution Products: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can:

    Bind to Active Sites: Interact with the active sites of enzymes, inhibiting or modulating their activity.

    Pathway Modulation: Affect cellular pathways by altering the function of key proteins and signaling molecules.

Comparison with Similar Compounds

    N,N,N’,N’-Tetramethyl-p-phenylenediamine: Similar structure but with methyl groups instead of butyl groups.

    N,N-Dimethyl-1,4-phenylenediamine: Contains dimethyl groups instead of butyl groups.

    N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine: Contains phenyl groups instead of butyl groups.

Uniqueness: N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE is unique due to its bulky butyl groups, which can influence its steric and electronic properties, making it distinct in terms of reactivity and applications compared to its analogs.

Properties

CAS No.

19433-81-9

Molecular Formula

C22H40N2

Molecular Weight

332.6 g/mol

IUPAC Name

1-N,1-N,4-N,4-N-tetrabutylbenzene-1,4-diamine

InChI

InChI=1S/C22H40N2/c1-5-9-17-23(18-10-6-2)21-13-15-22(16-14-21)24(19-11-7-3)20-12-8-4/h13-16H,5-12,17-20H2,1-4H3

InChI Key

VEHKMIKMZXCKNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)N(CCCC)CCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

30 mmol of p-dichlorobenzene (4.4 g), 70 mmol of di-n-butylamine (9.0 g), 70 mmol of KOtBu (7.9 g), 30 mmol of lithium bromide (2.6 g) and 44 mg of trans-di-μ-acetatobis[2-[bis(1,1-dimethylethyl)phosphino]μ-2-methylpropyl-C,P]dipalladium(II) (0.2 mol %) are suspended in 75 ml of toluene and placed in a pressure tube under protective gas. After 12 hours at 140° C., an aqueous work-up is carried out. After the aqueous phase has been extracted twice with toluene, the combined organic phases are dried over magnesium sulfate and freed of the solvents on a rotary evaporator. Distillation gives 1,4-bis(N,N-dibutylamino)benzene as a virtually colorless liquid having a boiling point of 143° C./10 torr; yield: 77%.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
7.9 g
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
[Compound]
Name
trans-di-μ-acetatobis[2-[bis(1,1-dimethylethyl)phosphino]μ-2-methylpropyl-C,P]dipalladium(II)
Quantity
44 mg
Type
reactant
Reaction Step Five
Quantity
75 mL
Type
solvent
Reaction Step Six

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